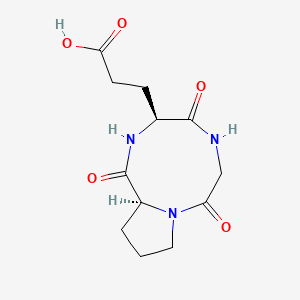

Cyclopetide 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O5 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |

InChI |

InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

VGNAMNNHMPYOHS-YUMQZZPRSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Novel Plant-Derived Cyclotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of novel cyclotides from plant sources. Cyclotides are a unique and promising class of plant-derived peptides, distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design and development.[1][3][4][5] Their diverse biological activities, including antimicrobial, insecticidal, anti-HIV, and cytotoxic properties, further underscore their therapeutic potential.[3][6][7][8]

This document details the key experimental protocols, from plant extraction to advanced structural elucidation, presents quantitative data in a comparative format, and illustrates critical workflows and pathways using conceptual diagrams.

Strategies for Novel Cyclotide Discovery

The search for new cyclotides has evolved from traditional bioactivity-guided methods to modern high-throughput screening and genomic approaches.

-

Traditional Bioactivity-Guided Discovery: The very first cyclotide, kalata B1, was discovered by investigating an African herbal tea from Oldenlandia affinis used to accelerate childbirth.[3][9] This classic approach involves the fractionation of plant extracts and subsequent screening of these fractions for a specific biological activity (e.g., cytotoxicity, antimicrobial effects) to isolate the active compound.

-

Modern Chemical Screening: This strategy relies on the characteristic physicochemical properties of cyclotides. A common workflow involves an initial solvent extraction of plant material, followed by liquid chromatography-mass spectrometry (LC-MS) analysis to screen for peptides within the typical mass range of cyclotides (approx. 2.5-4.0 kDa).[10] Their hydrophobic nature often results in late retention times during reversed-phase chromatography, providing another key indicator for targeted isolation.[11]

-

In Silico and Transcriptome Mining: Since cyclotides are ribosomally synthesized from precursor proteins, their discovery can begin at the genetic level.[2][9][12] By mining plant genome and transcriptome databases for sequences that encode the characteristic cyclotide precursor structure—comprising an ER signal region, a pro-domain, and the mature cyclotide domain—researchers can identify putative novel cyclotides.[13][14] This bioinformatic approach can rapidly expand the known cyclotide library and has been used to predict thousands of new sequences.[1][12]

The diagram below illustrates a generalized workflow for the discovery and characterization of novel cyclotides, integrating both chemical and bioinformatic approaches.

Experimental Protocols

This section provides detailed methodologies for the key stages of cyclotide isolation and characterization.

Extraction of Cyclotides from Plant Material

The goal of extraction is to efficiently liberate cyclotides from the complex plant matrix while minimizing the co-extraction of interfering substances.

-

Objective: To prepare a crude peptide extract from dried and powdered plant tissue.

-

Protocol:

-

Preparation: Collect and dry the plant material (e.g., leaves, stems, roots) at 50°C. Grind the dried tissue into a fine powder.[15]

-

Solvent System: A common and effective method uses a 1:1 (v/v) mixture of dichloromethane and methanol. This combination extracts both hydrophobic cyclotides and other lipids.[15] Alternatively, hydroalcoholic solutions like 50-60% ethanol or methanol can be used, which offer a good balance for dissolving polar and non-polar compounds.[11]

-

Maceration: Suspend approximately 25 g of powdered plant material in the chosen solvent system.[15]

-

Incubation: Agitate the mixture overnight at room temperature (around 21°C) using a shaker incubator to ensure thorough extraction.[15]

-

Filtration: Separate the solvent extract from the solid plant debris by filtration.

-

Phase Separation (for Dichloromethane/Methanol): Add water to the filtrate to induce phase separation. The cyclotides will partition into the aqueous/methanolic phase. Collect this upper phase for further processing.[11]

-

Drying: Evaporate the solvent from the collected phase under vacuum (e.g., using a rotary evaporator) to obtain a dried crude extract.

-

Preliminary Purification: Solid-Phase Extraction (SPE)

SPE is a critical step to enrich the cyclotide fraction and remove pigments, lipids, and other low-molecular-weight compounds.

-

Objective: To enrich the crude extract for peptides and remove non-peptide impurities.

-

Protocol:

-

Column: Use a reversed-phase C18 SPE cartridge.

-

Sample Loading: Re-dissolve the dried crude extract in a minimal volume of the initial binding buffer (e.g., 20% ethanol or acetonitrile in water).

-

Washing: Wash the loaded column with a low-concentration organic solvent (e.g., 20% ethanol) to elute highly polar impurities.[15]

-

Elution: Elute the cyclotide-enriched fraction using a higher concentration of organic solvent. A stepwise gradient is often effective. For example, fractions can be eluted with 50% ethanol and then 80% ethanol.[15] Cyclotides typically elute in the higher concentration organic phase due to their hydrophobicity.

-

Analysis: Analyze the eluted fractions using methods like SDS-PAGE or Tricine-PAGE to visualize the presence of low-molecular-weight peptides.[15]

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for separating individual cyclotides from the enriched fraction to achieve high purity.

-

Objective: To isolate individual cyclotides from the complex mixture obtained after SPE.

-

Protocol:

-

Column: A C18 stationary phase column is most commonly used.[1][16]

-

Mobile Phases:

-

Solvent A: 0.05% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.045% TFA in acetonitrile.[17]

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 30-60 minutes is typical. For example, a gradient of 5% to 95% Solvent B.

-

Detection: Monitor the elution profile at a wavelength of 214 nm, which is characteristic for the peptide bond.[16]

-

Fraction Collection: Collect the peaks corresponding to individual cyclotides. Cyclotides often elute at acetonitrile concentrations between 20% and 50%.

-

Purity Check: Re-inject the collected fractions into the HPLC system under the same or slightly modified conditions to confirm the purity of each isolated peptide.

-

Characterization: Mass Spectrometry and Sequencing

Mass spectrometry is indispensable for confirming the molecular weight of isolated peptides and determining their amino acid sequence.

-

Objective: To determine the precise molecular weight and primary structure of the purified cyclotide.

-

Protocol:

-

Mass Determination: Analyze the purified fractions using MALDI-TOF MS or ESI-MS to obtain the accurate molecular mass.[1] This provides the first confirmation of a potential cyclotide.

-

Confirmation of Cyclic Nature (Reduction and Alkylation):

-

Treat the peptide with a reducing agent like dithiothreitol (DTT) to break the three disulfide bonds.

-

Alkylate the resulting free cysteine residues with a reagent such as iodoacetamide to prevent re-oxidation.

-

Analyze the reduced and alkylated sample by MS. The mass will increase by 348 Da (6 * 58 Da), confirming the presence of six cysteine residues involved in disulfide bonds. This linearized peptide can now be sequenced.

-

-

Sequencing: Subject the linearized peptide to tandem mass spectrometry (MS/MS).[1] The fragmentation pattern will allow for the deduction of the amino acid sequence.

-

Database Search: Compare the determined mass and sequence data against cyclotide databases like CyBase to check if the cyclotide is known or novel.[9]

-

Structural Elucidation: NMR Spectroscopy

For novel cyclotides, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure and confirm the disulfide bond connectivity of the cystine knot.[1][18]

The diagram below illustrates the biosynthetic pathway of a cyclotide from its gene precursor, highlighting the key processing steps.

Data Presentation

Quantitative data is crucial for comparing the efficiency of different protocols and the properties of novel cyclotides.

Table 1: Comparison of Cyclotide Extraction Methods from Viola Species

| Method | Solvent System | Key Steps | Reported Outcome | Reference |

| Method 1 | Dichloromethane/Methanol (1:1) | Maceration, phase separation, SPE (C18) | Lower Minimum Inhibitory Concentration (MIC), considered most effective. | [15] |

| Method 2 | Two-Phase System | Aqueous two-phase system followed by SPE (C18) | Effective but potentially more complex than Method 1. | [15] |

| Method 3 | Ammonium Sulfate Precipitation | Salting out proteins/peptides | Standard protein precipitation method. | [15] |

| Hydroalcoholic Extraction | 50% Methanol or 60% Ethanol | Single maceration step | An optimum method yielding a good number of cyclotides. | [11] |

Table 2: Physicochemical and Biological Properties of Representative Cyclotides

| Cyclotide | Plant Source | Subfamily | Molecular Weight (Da) | Biological Activity | Reference |

| Kalata B1 | Oldenlandia affinis | Möbius | 2890.3 | Uterotonic, Insecticidal, Antimicrobial | [3][9][12] |

| Cycloviolacin O2 | Viola odorata | Bracelet | 2928.4 | Cytotoxic (anti-cancer), Hemolytic | [1][19] |

| Vhr1 | Viola hederacea | Bracelet | 3139.6 | Anthelmintic | [5] |

| Cliotide T1-T12 | Clitoria ternatea | Not specified | Novel | Antimicrobial, Cytotoxic | [20] |

Mandatory Visualizations: Logical Workflows

The following diagram provides a decision-making workflow for the characterization of a putative cyclotide identified through an initial LC-MS screen.

Future Directions

The field of cyclotide research is rapidly advancing. The integration of artificial intelligence and machine learning models is set to accelerate the discovery pipeline by predicting cyclotide-like sequences from vast genomic datasets and screening for bioactivity in silico.[1] Furthermore, refining large-scale production methods, including plant cell cultures and recombinant expression systems, will be critical for translating these promising natural scaffolds into viable therapeutic agents.[3][9]

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Trends in Cyclotide Research | Cyclic Peptides: From Bioorganic Synthesis to Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. Cyclotides as novel plant-derived scaffolds for orally active cyclic peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclotide Discovery in Gentianales Revisited—Identification and Characterization of Cyclic Cystine-Knot Peptides and Their Phylogenetic Distribution in Rubiaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. healthbiotechpharm.org [healthbiotechpharm.org]

- 16. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 17. researchgate.net [researchgate.net]

- 18. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Single-step purification of cyclotides using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and characterization of novel cyclotides originated from chimeric precursors consisting of albumin-1 chain a and cyclotide domains in the Fabaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biodiversity of Cyclodepsipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclodepsipeptides

Cyclodepsipeptides (CDPs) are a large and structurally diverse class of cyclic, peptide-related natural products.[1][2] Their defining characteristic is a core ring structure containing both amino acid and hydroxy acid residues, linked by a combination of amide and ester (lactone) bonds.[2][3][4] This unique hybrid structure, often featuring unusual or N-methylated amino acids, grants them significant resistance to enzymatic degradation, enhancing properties like oral bioavailability.[3] CDPs are produced by a wide array of organisms, from terrestrial fungi and bacteria to a multitude of marine life, and exhibit a remarkable spectrum of potent biological activities.[1][3][5] These activities include antitumor, antiviral, antifungal, anthelmintic, and immunosuppressant properties, making them highly valuable as lead compounds in drug discovery and development.[4][6] Several CDPs or their derivatives have already been evaluated in clinical trials or commercialized for therapeutic use.[3][6][7]

This guide provides a comprehensive overview of the natural sources, biodiversity, and pharmacological potential of cyclodepsipeptides. It includes quantitative data on their biological activities, detailed experimental protocols for their discovery, and visualizations of their structures and mechanisms of action.

Natural Sources and Biodiversity

The primary producers of cyclodepsipeptides are microorganisms, particularly fungi and bacteria, though they are also abundantly found in marine organisms like sponges, cyanobacteria, and mollusks.[1][3][5]

-

Fungal Sources : Fungi are arguably the most prolific source of CDPs.[4][8] Genera such as Fusarium, Beauveria, Acremonium, Penicillium, and Aspergillus are well-known producers.[4][8][9] A review of literature from 2010 to 2022 found that endophytic fungi (living within plants) were the single largest group of producers, accounting for over 30% of newly isolated compounds.[1][2] Fungi from the Hypocreales order, including both entomopathogenic (e.g., Beauveria) and phytopathogenic (e.g., Fusarium) species, are known to synthesize a range of toxic CDPs like beauvericin and enniatins.[9]

-

Bacterial Sources : Various bacteria, including Actinomycetes like Streptomyces, are significant producers of CDPs.[1][10][11] Marine bacteria, such as Photobacterium halotolerance, and gut bacteria from insects have also been identified as sources of novel cyclodepsipeptides with unique bioactivities.[1][10]

-

Marine Organisms : The marine environment is a rich reservoir of CDP biodiversity.[5][12] Marine sponges, in particular, produce a variety of complex CDPs, including papuamides and jasplakinolide, which possess potent anti-HIV and cytotoxic activities, respectively.[7][13] Marine cyanobacteria are another major source, producing compounds like pitipeptolides and ulongamide.[5][12][14] Other marine sources include mollusks and tunicates.[5][7]

Structural Diversity

The structural diversity of cyclodepsipeptides is immense, contributing to their wide range of biological targets. This diversity arises from variations in:

-

Ring Size : CDPs can range from small cyclic tri- and tetradepsipeptides to much larger macrocycles.[4][8]

-

Amino and Hydroxy Acid Composition : They incorporate a wide variety of standard, non-standard, and N-methylated amino acids, as well as different α- and β-hydroxy acids.[3][7]

-

Side Chains and Moieties : Many CDPs feature unique side chains or N-terminal polyketide-derived moieties that are crucial for their biological function.[7]

-

Cyclization Pattern : While most are "head-to-tail" cyclic structures, a notable class of "head-to-side-chain" cyclodepsipeptides, primarily from marine sponges, has been identified.[15]

Caption: General structure of a cyclodepsipeptide.

Quantitative Data on Biological Activities

The following tables summarize quantitative data for representative cyclodepsipeptides from various natural sources.

Table 1: Bioactive Cyclodepsipeptides from Fungal Sources

| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |

| Beauvericin | Beauveria bassiana, Fusarium sp. | Cytotoxic (Prostate & Breast Cancer) | Inhibits cell migration | [3] |

| Enniatins | Fusarium sp. | Ionophoric, Antimicrobial | Disrupts cell membranes | [3] |

| Fusaripeptide A | Fusarium sp. (endophyte) | Antifungal, Antimalarial | 0.11–0.24 µM (Antifungal); 0.34 µM (P. falciparum) | [1][2] |

| Isaridin H | Isaria sp. (insect pathogen) | Antifungal (Alternaria solani) | 15.6 µM | [1][2] |

| PF1022A | Rosellinia sp. | Anthelmintic | Potent activity | [4][8] |

| Destruxins | Metarhizium sp. | Insecticidal, Cytotoxic | Varies with derivative | [4][8] |

| SCH 217048 | Elephant dung fungus (BCC 7069) | Antimalarial (P. falciparum) | 1.6 µg/mL | [1][2] |

Table 2: Bioactive Cyclodepsipeptides from Marine Sources

| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |

| Papuamides A/B | Marine Sponge (Theonella sp.) | Anti-HIV-1 (Entry Inhibition) | Potent activity | [7] |

| Mirabamides | Marine Sponge (Siliquariaspongia mirabilis) | Anti-HIV-1 (Membrane Fusion) | Potent activity | [7] |

| Jasplakinolide | Marine Sponge (Jaspis sp.) | Cytotoxic, Antifungal | Induces actin polymerization | [7][13] |

| Kahalalide F | Mollusk (Elysia rufescens) | Anticancer (Refractory) | Evaluated in Phase II clinical trials | [7] |

| Aplidin (Plitidepsin) | Tunicate (Aplidium albicans) | Anticancer (Refractory) | Evaluated in clinical trials | [7] |

| Neamphamides B-D | Marine Sponge (Neamphius huxleyi) | Cytotoxic (Lung, Cervical, Prostate Cancer) | 91–230 nM | [14] |

| Koshikamide B | Marine Sponge (Theonella sp.) | Cytotoxic (Colon & P388 Cancer) | 3.62 µM (HCT116); 0.22 µM (P388) | [14] |

Table 3: Bioactive Cyclodepsipeptides from Bacterial Sources

| Compound Name | Producing Organism | Biological Activity | IC₅₀ / Activity Metric | Reference(s) |

| Aetheramides A/B | Micromonospora sp. | Anti-HIV-1, Cytotoxic (HCT-116) | 0.015-0.018 µM (HIV-1); 0.11 µM (HCT-116, Aetheramide A) | [1][2] |

| Coprisamides C/D | Micromonospora sp. (dung beetle gut) | Anti-mycobacterial | Moderate inhibition of M. tuberculosis | [1][2] |

| Valinomycin | Streptomyces sp. | Antibiotic, Antifungal | Ionophoric activity | [11] |

| Solanamides A/B | Photobacterium halotolerance | Virulence Gene Inhibition | Inhibits gene expression in S. aureus | [10][16] |

Experimental Protocols and Workflows

The discovery of novel cyclodepsipeptides follows a systematic workflow from isolation to characterization.

Caption: A typical experimental workflow for CDP discovery.

Detailed Methodology: Isolation and Characterization

This protocol provides a generalized methodology for the bioassay-guided isolation of cyclodepsipeptides from a fungal culture.

1. Fermentation and Extraction:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.

-

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites.

-

Separate the mycelial biomass from the culture broth by filtration.

-

Extract the broth with an equal volume of a non-polar solvent like ethyl acetate three times.

-

Extract the mycelial biomass separately, often with a more polar solvent like methanol, followed by partitioning against ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Bioassay-Guided Fractionation:

-

Screen the crude extract for the desired biological activity (e.g., cytotoxicity against a cancer cell line, inhibition of a microbial pathogen).

-

If active, subject the crude extract to a primary fractionation step, such as vacuum liquid chromatography (VLC) on a silica gel column, using a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).

-

Test each fraction in the bioassay to identify the active fraction(s).

-

Further purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC), typically a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

-

Monitor the HPLC eluent with a UV detector and collect peaks corresponding to potential pure compounds. Repeat purification steps as necessary to achieve purity >95%.

3. Structure Elucidation:

-

Determine the molecular weight and elemental formula of the pure compound using High-Resolution Mass Spectrometry (HRMS).

-

Acquire a suite of Nuclear Magnetic Resonance (NMR) spectra to determine the chemical structure:

- 1D NMR (¹H, ¹³C): Identify proton and carbon environments.

- 2D NMR (COSY, HSQC, HMBC): Establish connectivity between atoms to piece together the amino and hydroxy acid residues and determine their sequence.

-

Use tandem Mass Spectrometry (MS/MS) to induce fragmentation, which can further confirm the sequence of residues.

-

Determine the absolute stereochemistry of the amino and hydroxy acids through acid hydrolysis of the cyclodepsipeptide, followed by chiral GC-MS or HPLC analysis of the derivatized constituents.

Signaling Pathways and Mechanisms of Action

Cyclodepsipeptides exert their biological effects through diverse mechanisms of action, often by interacting with distinct cellular components.[6]

A well-characterized example is Jasplakinolide , a cyclodepsipeptide from a marine sponge that targets the actin cytoskeleton.[7] It potently induces and stabilizes actin polymerization by binding to filamentous actin (F-actin).[7] This disrupts the dynamic equilibrium between monomeric (G-actin) and filamentous (F-actin), which is essential for cellular processes like division, migration, and morphology. The stabilization of F-actin leads to cell cycle arrest and ultimately apoptosis, explaining its cytotoxic effects.[7]

Caption: Pathway of Jasplakinolide-induced cytotoxicity.

Conclusion

Cyclodepsipeptides represent a vast and invaluable resource for drug discovery. Their wide distribution across terrestrial and marine ecosystems, coupled with their immense structural and functional diversity, ensures a continuous pipeline of novel chemical entities. The potent and varied biological activities, from anticancer to anti-infective, highlight their potential to address critical unmet medical needs. Advances in fermentation, chromatographic purification, and spectroscopic analysis continue to accelerate the discovery and characterization of new CDP scaffolds. As our understanding of their biosynthesis and mechanisms of action deepens, so too will our ability to rationally design and synthesize next-generation therapeutic agents based on these remarkable natural products.

References

- 1. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 2. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. “Head-to-Side-Chain” Cyclodepsipeptides of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Cyclodipeptides in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), represent a large and structurally diverse class of natural products synthesized by a variety of organisms, including fungi.[1][2] These cyclic peptides are constructed from two amino acid residues and often serve as precursors for more complex, biologically active molecules. Their diverse pharmacological properties, which include antimicrobial, antiviral, and antitumor activities, have made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the two primary enzymatic pathways responsible for cyclodipeptide biosynthesis in fungi: the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway. We will delve into the molecular mechanisms of these pathways, present quantitative data on their efficiency, provide detailed experimental protocols for their study, and visualize the core processes using logical diagrams.

Core Biosynthetic Pathways

Fungi predominantly employ two distinct enzymatic machineries for the synthesis of the cyclodipeptide scaffold.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The majority of known fungal cyclodipeptides are produced via large, modular mega-enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[3][4] These enzymatic assembly lines are independent of the ribosome and are capable of incorporating both proteinogenic and non-proteinogenic amino acids, leading to a vast diversity of products.[5]

A typical NRPS module responsible for the incorporation of a single amino acid is composed of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of the current module and the peptidyl-S-T domain of the preceding module.

In the context of cyclodipeptide synthesis by NRPSs, a bimodular NRPS is typically involved. The final cyclization and release of the dipeptide are often catalyzed by a terminal Condensation-like (CT) domain, a characteristic feature of many fungal NRPSs.[6][7]

Cyclodipeptide Synthase (CDPS) Pathway

A more recently discovered route for cyclodipeptide biosynthesis involves a family of smaller, tRNA-dependent enzymes known as Cyclodipeptide Synthases (CDPSs).[3][8] Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.[8]

The catalytic cycle of a CDPS generally proceeds as follows:

-

The first aminoacyl-tRNA binds to the enzyme, and its aminoacyl moiety is transferred to a conserved serine residue, forming an aminoacyl-enzyme intermediate.[8]

-

A second aminoacyl-tRNA then binds, and its aminoacyl group is transferred to the first amino acid, forming a dipeptidyl-enzyme intermediate.[8]

-

The dipeptidyl intermediate undergoes intramolecular cyclization, leading to the formation and release of the cyclodipeptide.[8]

While initially characterized in bacteria, a class of arginine-containing cyclodipeptide synthases (RCDPSs) has recently been discovered in fungi, expanding our understanding of this pathway in the fungal kingdom.[3]

Key Examples of Fungal Cyclodipeptide Biosynthesis

Gliotoxin Biosynthesis in Aspergillus fumigatus

Gliotoxin is a well-known immunosuppressive mycotoxin produced by Aspergillus fumigatus. Its biosynthesis begins with the formation of a cyclodipeptide scaffold, cyclo(L-Phe-L-Ser), which is catalyzed by the NRPS GliP.[9][10] GliP is a three-module NRPS, though only the first two modules are required for the synthesis of the diketopiperazine core.[9] The third module's T domain is present, but the function of the second C domain and the third T domain in the cyclization process is still under investigation. Notably, GliP lacks a terminal thioesterase (TE) domain, which is common in bacterial NRPSs for product release. Instead, the release and cyclization are thought to be slower and directed by the terminal domains of the second module.[10]

Brevianamide F Biosynthesis in Aspergillus fumigatus

Brevianamide F, or cyclo(L-Trp-L-Pro), is a precursor to a large family of prenylated indole alkaloids.[8] In Aspergillus fumigatus, its synthesis is catalyzed by the bimodular NRPS, Brevianamide F Synthetase. This enzyme follows the canonical NRPS logic to condense L-tryptophan and L-proline into the cyclodipeptide core. Subsequently, a variety of tailoring enzymes, particularly prenyltransferases, modify the brevianamide F scaffold to generate a diverse array of final products, such as brevianamide A.[11]

Quantitative Data

The following tables summarize key quantitative data related to fungal cyclodipeptide biosynthesis.

Table 1: Heterologous Production of Fungal Cyclodipeptides

| Fungal Enzyme | Host Organism | Substrates | Product | Titer (mg/L) | Reference |

| CriC (NRPS) from Eurotium cristatum | Aspergillus oryzae | L-Tryptophan, L-Alanine | cyclo(L-Trp-L-Ala) | 34 | [12] |

Table 2: Kinetic Parameters of a Related Bacterial Cyclodipeptide Oxidase (NdasCDO)

Note: While this enzyme is bacterial, it represents the type of kinetic data that is crucial for understanding the efficiency of enzymes in these pathways.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| cyclo(L-Phe-L-Pro) | - | - | - | [13] |

| pH dependence was noted with optimal activity at high pH. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of fungal cyclodipeptide biosynthesis.

Heterologous Expression of a Fungal NRPS in Saccharomyces cerevisiae

This protocol is adapted from established methods for expressing large fungal NRPSs in yeast.[14][15]

Objective: To produce a functional fungal NRPS in a heterologous host for in vitro characterization.

Materials:

-

S. cerevisiae strain BJ5464-npgA (contains an integrated phosphopantetheinyl transferase for NRPS activation)

-

Yeast expression vector (e.g., 2µ-based)

-

Fungal genomic DNA or cDNA encoding the NRPS of interest

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective yeast growth media

-

FLAG-tag affinity chromatography resin

Procedure:

-

Cloning:

-

Amplify the full-length NRPS coding sequence from fungal gDNA or cDNA using high-fidelity DNA polymerase.

-

Clone the NRPS gene into the yeast expression vector using restriction digestion and ligation, or via transformation-associated recombination (TAR) cloning in yeast.

-

-

Yeast Transformation:

-

Transform the expression vector into S. cerevisiae BJ5464-npgA using the lithium acetate/PEG method.

-

Select for transformants on appropriate selective media.

-

-

Protein Expression:

-

Inoculate a small pre-culture of the transformed yeast and grow overnight.

-

Use the pre-culture to inoculate a larger volume of expression medium.

-

Induce protein expression according to the specific promoter in the expression vector (e.g., galactose for GAL promoters).

-

Grow for 48-72 hours at a reduced temperature (e.g., 20-25°C) to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells (e.g., by sonication or bead beating) in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Purify the NRPS from the soluble fraction using FLAG-tag affinity chromatography.

-

Elute the protein and assess its purity by SDS-PAGE.

-

In Vitro NRPS Assay

Objective: To biochemically confirm the function and substrate specificity of a purified NRPS.

Materials:

-

Purified holo-NRPS

-

ATP and MgCl2

-

The two amino acid substrates of interest

-

Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC-MS system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl2, and the two amino acid substrates.

-

Initiate the reaction by adding the purified holo-NRPS.

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of cold methanol or acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Product Analysis:

-

Analyze the supernatant by LC-MS/MS.

-

Monitor for the expected mass of the cyclodipeptide product.

-

Compare the retention time and fragmentation pattern with an authentic standard if available.

-

Site-Directed Mutagenesis of an NRPS Adenylation Domain

This protocol is a general guideline based on commercially available kits and published methodologies.[16][17]

Objective: To alter the substrate specificity of an NRPS by mutating key residues in the A-domain's binding pocket.

Materials:

-

Plasmid DNA containing the NRPS gene

-

Custom-designed mutagenic primers

-

High-fidelity DNA polymerase (e.g., Pfu)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design:

-

Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle.

-

The primers should have a melting temperature (Tm) of ≥ 78°C.

-

-

Mutagenic PCR:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.

-

-

DpnI Digestion:

-

Add DpnI directly to the PCR product.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into highly competent E. coli cells.

-

Plate on selective media and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Gene Knockout in Aspergillus species using CRISPR/Cas9

This protocol is a generalized workflow based on recent advancements in CRISPR technology for filamentous fungi.[18][19][20]

Objective: To create a null mutant of a cyclodipeptide biosynthesis gene to confirm its role in the production of a specific metabolite.

Materials:

-

Aspergillus wild-type strain

-

CRISPR/Cas9 vector for Aspergillus (containing Cas9 and a selectable marker)

-

sgRNA expression cassette targeting the gene of interest

-

Donor DNA template for homologous recombination (containing flanking regions of the target gene and a selectable marker)

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-calcium transformation buffer

-

Selective regeneration media

Procedure:

-

Construct Design:

-

Design one or more sgRNAs targeting the coding sequence of the cyclodipeptide synthase gene.

-

Clone the sgRNA expression cassette into the Aspergillus CRISPR/Cas9 vector.

-

Construct a donor DNA template consisting of ~1 kb regions homologous to the sequences upstream and downstream of the target gene, flanking a selectable marker gene (e.g., pyrG or hph).

-

-

Protoplast Preparation:

-

Grow the wild-type Aspergillus strain in liquid culture.

-

Harvest the mycelia and treat with protoplasting enzymes to generate protoplasts.

-

-

Transformation:

-

Co-transform the protoplasts with the Cas9/sgRNA plasmid and the donor DNA template using a PEG-mediated method.[20]

-

-

Selection and Screening:

-

Plate the transformed protoplasts on selective regeneration media.

-

Isolate individual transformants and screen for the desired gene knockout by PCR using primers that flank the target gene locus.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed knockout mutant and the wild-type strain under conditions known to induce cyclodipeptide production.

-

Analyze the culture extracts by LC-MS/MS to confirm the absence of the target cyclodipeptide in the mutant strain.

-

Conclusion

The biosynthesis of cyclodipeptides in fungi is a fascinating area of research with significant implications for drug discovery and biotechnology. The two major pathways, catalyzed by NRPSs and CDPSs, provide a rich source of chemical diversity. The methodologies outlined in this guide, from heterologous expression and in vitro assays to genetic manipulation, provide a robust toolkit for researchers to explore and engineer these pathways. A deeper understanding of the structure, function, and regulation of these enzymatic systems will undoubtedly pave the way for the discovery of novel bioactive compounds and the development of new therapeutic agents.

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi [mdpi.com]

- 3. Fungal arginine-containing cyclodipeptide synthases are finally revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 15. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]

The Potent World of a Vicious Cycle: A Technical Guide to the Biological Activities of Naturally Occurring Cyclic Peptides

For Immediate Release

A deep dive into the therapeutic potential of cyclic peptides, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide explores the diverse biological activities, mechanisms of action, and experimental evaluation of this promising class of natural compounds.

Naturally occurring cyclic peptides represent a structurally diverse and biologically significant class of molecules. Their inherent conformational rigidity, enhanced stability against enzymatic degradation, and high binding affinity make them attractive candidates for therapeutic development.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Spectrum of Biological Activities: From Antimicrobials to Immunosuppressants

Naturally occurring cyclic peptides, isolated from a wide array of sources including bacteria, fungi, plants, and marine organisms, exhibit a remarkable range of pharmacological effects.[1][5] These activities include potent antimicrobial, antifungal, anticancer, immunosuppressive, and enzyme-inhibiting properties.[1][6][7]

Antimicrobial and Antifungal Activity

Cyclic peptides are a vital source of novel antimicrobial agents, offering potential solutions to the growing challenge of antibiotic resistance.[7] Their mechanisms of action often involve the disruption of microbial cell membranes.[7]

Table 1: Antimicrobial and Antifungal Activity of Selected Naturally Occurring Cyclic Peptides

| Cyclic Peptide | Source Organism | Target Organism(s) | MIC (µg/mL) | Reference |

| Daptomycin | Streptomyces roseosporus | Gram-positive bacteria (e.g., MRSA, VRE) | 0.25-1.0 | [7] |

| Polymyxin B | Paenibacillus polymyxa | Gram-negative bacteria | 0.5-4 | [1] |

| Gramicidin S | Aneurinibacillus migulanus | Gram-positive bacteria | 1-4 | |

| Tyrocidine A | Brevibacillus aneus | Gram-positive bacteria | 2-8 | [3] |

| Xylapeptide B | Xylaria sp. | Bacillus subtilis, Bacillus cereus, Candida albicans | 12.5, 6.25, 12.5 | [8] |

| Asperpeptide A | Aspergillus sp. | Bacillus cereus, Staphylococcus epidermidis | 12.5 µM | [9] |

| [DipR]5 | Synthetic | S. pneumoniae, E. faecalis, MRSA | 0.39-3.1 µM | [10] |

| Phaeofungin | Phaeosphaeria sp. | Candida albicans | Not specified |

Anticancer Activity

Many cyclic peptides isolated from marine organisms have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11][12][13][14] Their modes of action are diverse, including the induction of apoptosis and the inhibition of tubulin polymerization.[11][13]

Table 2: Anticancer Activity of Selected Naturally Occurring Cyclic Peptides

| Cyclic Peptide | Source Organism | Target Cell Line(s) | IC50/GI50 | Reference |

| Kahalalide F | Elysia rufescens (mollusk) | PC3 (prostate), various solid tumors | 0.07-0.28 µM | [1] |

| Decatransin | Chaetosphaeria tulasneorum (fungus) | HCT-116 (colon), COS-1 (kidney) | 0.14, 0.03 µM | [8] |

| Cherimolacylopeptide E | Annona cherimola (plant) | KB (nasopharyngeal) | 0.017 µM | [8] |

| Leucamide A | Leucetta microraphis (sponge) | HM02 (gastric), HepG2 (liver), Huh7 (liver) | 8.5, 9.7, 8.3 µM | [11][15] |

| Scleritodermin A | Scleritoderma nodosum (sponge) | HCT116 (colon), A2780 (ovarian), SKBR3 (breast) | 0.67-5.6 µM | [11][15] |

| Reniochalistatin E | Reniochalina stalagmitis (sponge) | RPMI-8226 (myeloma), MGC-803 (gastric) | 4.9, 9.7 µM | [11][15] |

| Wewakazole B | Moorea producens (cyanobacterium) | MCF-7 (breast), H460 (lung) | 0.58, 1.0 µM | [9] |

| Microcionamides A, C, D | Clathria basilana (sponge) | Ramos (lymphoma), HL-60 (leukemia), A2780 (ovarian) | 0.45-28 µM | [16][13] |

| Geodiamolides A, B, H, I | Geodia corticostylifera (sponge) | T47D (breast), MCF7 (breast) | nM range | [16][13] |

| Jaspamide | Jaspis johnstoni (sponge) | DU145, LNCaP, PC-3 (prostate) | 0.07-0.8 µM | [14] |

| Tachyplesin | Horseshoe crab | TSU (prostate) | 75 µg/mL | [14] |

Immunosuppressive Activity

The discovery of Cyclosporin A revolutionized organ transplantation and the treatment of autoimmune diseases.[6][17] This cyclic peptide exerts its effect by inhibiting calcineurin, a key enzyme in T-cell activation.[4][5][15] Several other naturally occurring cyclic peptides have also demonstrated immunomodulatory properties.[9][17][18][19]

Table 3: Immunosuppressive Activity of Selected Naturally Occurring Cyclic Peptides

| Cyclic Peptide | Source Organism | Primary Mechanism/Target | Bioactivity Metric (IC50, etc.) | Reference |

| Cyclosporin A | Tolypocladium inflatum (fungus) | Calcineurin inhibition | nM range | [5][6][17] |

| Kalata B1 | Oldenlandia affinis (plant) | Inhibition of T-cell proliferation | Not specified | [18] |

| SFTI-a | Synthetic (based on Sunflower Trypsin Inhibitor) | CD2:CD58 interaction inhibitor | 51 nM (cell adhesion inhibition) | [9] |

| Cyclolinopeptide A (CLA) | Linseed | Inhibition of IL-1α and IL-2 action | Activity comparable to Cyclosporin A | [20] |

| H-Cys-Arg-Gly-Asp-Val-Tyr-Cys-OH | Synthetic | αvβ3 integrin inhibition | Strong suppression of immune response | [21] |

Enzyme Inhibition

The constrained conformations of cyclic peptides make them excellent scaffolds for designing potent and selective enzyme inhibitors.[6] They can target a wide range of enzymes, including proteases, kinases, and phosphatases.[4][6][22][23]

Table 4: Enzyme Inhibitory Activity of Selected Naturally Occurring Cyclic Peptides

| Cyclic Peptide | Source Organism | Target Enzyme | Inhibition Metric (IC50, Ki) | Reference |

| Cyclotheonellazole A | Theonella affinis swinhoei (sponge) | Elastase | 0.034 nM (IC50) | [24] |

| Brunsvicamides A, B, C | Tistrella bauzanensis (bacteria) | Human Neutrophil Elastase | 0.70-1.6 µM (Ki) | [23] |

| AvKTI | Araneus ventricosus (spider) | Human Neutrophil Elastase | 169.07 nM (Ki) | [23] |

| [WR]9 | Synthetic | c-Src Kinase | 0.21 µM (IC50) | [4][8] |

| [WR]5 | Synthetic | c-Src Kinase | 0.81 µM (IC50) | [4][8] |

| Aplithianine A | Aplidium sp. (tunicate) | CLK and PKG family kinases | 11-90 nM (IC50) | [22] |

| SFTI-TCTR | Synthetic | Trypsin, KLK5, KLK14, KLK7 | 0.4-17 nM (Ki) | [15] |

| Cyclic Peptide G12 | Synthetic | HIV protease | 0.96 µM (IC50) | [25] |

Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions

Understanding the molecular mechanisms by which cyclic peptides exert their biological effects is crucial for their development as therapeutic agents. This section illustrates the signaling pathways of several well-characterized cyclic peptides.

Cyclosporin A: A Paradigm of Immunosuppression

Cyclosporin A's immunosuppressive activity is a classic example of targeted drug action. It forms a complex with cyclophilin, and this complex then binds to and inhibits the phosphatase activity of calcineurin.[4][5][15] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell activation.[5][15][18]

Daptomycin: Disrupting the Bacterial Cell Membrane

Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid bactericidal activity against a broad spectrum of Gram-positive bacteria.[7][22] Its mechanism of action is calcium-dependent and involves the disruption of the bacterial cell membrane's integrity, leading to ion leakage, membrane depolarization, and subsequent cell death.[1][9][22][26]

Amatoxins: Potent Inhibitors of Transcription

Amatoxins, such as α-amanitin from the Amanita phalloides mushroom, are highly toxic cyclic peptides that potently inhibit RNA polymerase II, a crucial enzyme for the transcription of messenger RNA (mRNA) in eukaryotic cells.[2][6][18][27] This inhibition leads to a cessation of protein synthesis and ultimately cell death.[6][18][27]

Experimental Corner: Protocols and Workflows

The discovery and characterization of bioactive cyclic peptides rely on a suite of robust experimental techniques. This section provides detailed protocols for key assays and outlines a general workflow for the discovery of novel cyclic peptides from natural sources.

Experimental Workflow for Bioassay-Guided Isolation

The discovery of novel bioactive cyclic peptides from natural sources often follows a bioassay-guided fractionation approach. This iterative process involves the separation of complex mixtures into simpler fractions and the testing of each fraction for biological activity, ultimately leading to the isolation of the pure, active compound.

Detailed Experimental Protocols

This method determines the Minimum Inhibitory Concentration (MIC) of a cyclic peptide against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cyclic peptide stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare Peptide Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of the cyclic peptide stock solution in the appropriate broth medium. The final volume in each well should be 50 µL.

-

Include a positive control (broth with microorganism, no peptide) and a negative control (broth only).

-

-

Prepare Inoculum:

-

Dilute the microbial culture in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the cyclic peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]

Materials:

-

96-well cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Cyclic peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the cyclic peptide in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the cyclic peptide.

-

Include a vehicle control (medium with the same concentration of the peptide's solvent) and a positive control for cytotoxicity.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability can be calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

-

The MLR is an in vitro assay used to assess the T-cell stimulating or inhibitory potential of a compound by co-culturing lymphocytes from two genetically different individuals.[7][20][28][31][33]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

Complete RPMI-1640 medium

-

96-well round-bottom cell culture plates

-

Cyclic peptide stock solution

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

-

Scintillation counter or flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

-

In a one-way MLR, treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

-

Co-culture Setup:

-

In a 96-well plate, co-culture the "responder" PBMCs (e.g., 1 x 10^5 cells/well) with the treated "stimulator" PBMCs (e.g., 1 x 10^5 cells/well) in a final volume of 200 µL of complete medium.

-

Add serial dilutions of the cyclic peptide to the co-cultures.

-

Include a positive control (co-culture without peptide) and negative controls (responder cells alone and stimulator cells alone).

-

-

Incubation:

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

Proliferation Measurement:

-

For the last 18-24 hours of incubation, add [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Alternatively, stain the cells with a proliferation dye like CFSE at the beginning of the co-culture and analyze the dilution of the dye by flow cytometry at the end of the incubation period.

-

-

Data Analysis:

-

The percentage of inhibition of T-cell proliferation can be calculated relative to the positive control. The IC50 value can be determined from the dose-response curve.

-

This protocol provides a general framework for assessing the inhibitory activity of a cyclic peptide against a specific protease.

Materials:

-

Purified protease of interest

-

Fluorogenic or chromogenic protease substrate

-

Assay buffer specific for the protease

-

96-well black or clear microtiter plates

-

Cyclic peptide stock solution

-

Fluorescence or absorbance microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the protease in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

Prepare serial dilutions of the cyclic peptide in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cyclic peptide dilutions.

-

Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a specific period. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.[15]

-

Conclusion

Naturally occurring cyclic peptides are a treasure trove of bioactive compounds with immense therapeutic potential. Their diverse structures and potent biological activities continue to inspire the development of new drugs for a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a glimpse into the exciting and rapidly evolving field of cyclic peptide research. Further exploration of the vast chemical space of these natural products, coupled with advances in synthetic methodologies and high-throughput screening, promises to unlock even more of their therapeutic secrets.[1][3][26][34]

References

- 1. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. marinbio.com [marinbio.com]

- 8. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Constrained Cyclic Peptides as Immunomodulatory Inhibitors of the CD2:CD58 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. Toxins of the death cap mushroom, Amanita phalloides [escholarship.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

- 19. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sartorius.com [sartorius.com]

- 21. Immunosuppressory activity of the cyclodimeric peptide with RGD-sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. Amatoxin - Wikipedia [en.wikipedia.org]

- 28. revvity.com [revvity.com]

- 29. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 30. Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR) [pubmed.ncbi.nlm.nih.gov]

- 31. horizondiscovery.com [horizondiscovery.com]

- 32. researchgate.net [researchgate.net]

- 33. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]

- 34. jpt.com [jpt.com]

The Role of Cyclotides in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotides represent a fascinating and rapidly expanding family of plant-derived peptides, renowned for their unique structural features and potent biological activities. These mini-proteins, typically 28-37 amino acids in length, are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This exceptionally stable architecture confers remarkable resistance to thermal, chemical, and enzymatic degradation, making them highly effective defense molecules in plants and promising scaffolds for therapeutic and agricultural applications. This technical guide provides an in-depth exploration of the role of cyclotides in plant defense mechanisms, detailing their mechanism of action, biosynthetic pathways, and the experimental protocols used to investigate their function.

Cyclotide Mechanism of Action in Plant Defense

The primary role of cyclotides in plants is to defend against a wide range of pests and pathogens, including insects, nematodes, and microbial pathogens.[1] Their principal mechanism of action involves the disruption of biological membranes, a process driven by their amphipathic nature, which features both hydrophobic and hydrophilic regions.[2]

Upon ingestion by an insect herbivore, cyclotides interact with the cell membranes of the midgut epithelium.[3][4] This interaction is often initiated by the binding of cyclotides to phosphatidylethanolamine (PE) phospholipids, which are common components of insect cell membranes.[5][6] Following this initial binding, cyclotides are thought to oligomerize and insert into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity.[7][8] This disruption of the midgut cells leads to nutrient leakage, inhibition of nutrient absorption, and ultimately, cell lysis.[3][4] The consequences for the insect include stunted growth, developmental abnormalities, and increased mortality.[1][9] Electron microscopy studies have vividly illustrated this destructive process, showing blebbing, swelling, and eventual rupture of midgut epithelial cells in lepidopteran larvae fed on a cyclotide-containing diet.[3][10]

Beyond their well-documented insecticidal properties, cyclotides also exhibit potent anthelmintic and antimicrobial activities, which are also attributed to their membrane-disrupting capabilities.[2][11]

Quantitative Data on Cyclotide Bioactivity

The following tables summarize the quantitative data on the insecticidal, anthelmintic, and cytotoxic activities of various cyclotides.

| Cyclotide | Target Organism | Bioassay | Activity Metric | Value | Reference |

| Kalata B1 | Helicoverpa punctigera | Artificial Diet Feeding | Concentration | ~0.8 µmol/g | [2] |

| Kalata B1 | Sf9 insect cells | Cytotoxicity (MTT) | IC50 | 18.8 µM | [12] |

| [G1K]kB1 | Sf9 insect cells | Cytotoxicity (MTT) | IC50 | 21.9 µM | [12] |

| Kalata B6 | Haemonchus contortus (larvae) | Larvicidal Assay | IC50 | 2.6 µg/mL | [2] |

| Cycloviolacin O2 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 4.2 µM | [3] |

| Cycloviolacin O2 | Bacillus subtilis | Antimicrobial Assay | MIC | 2.1 µM | [3] |

| Viba 11 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 10.8 µM | [3] |

| Viba 11 | Bacillus subtilis | Antimicrobial Assay | MIC | 5.4 µM | [3] |

| Vija 10 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 57 µM | [3] |

| Vija 10 | Bacillus subtilis | Antimicrobial Assay | MIC | 14.3 µM | [3] |

| Vija 12 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 14.9 µM | [3] |

| Vija 31 | Acinetobacter baumannii | Antimicrobial Assay | MIC | 14.9 µM | [3] |

| Viola ignobilis extract | Macrosiphum rosae | Contact Bioassay | LC50 | 3.58 mg/mL | [13] |

| Viola ignobilis extract | Aphis pistaciae | Contact Bioassay | LC50 | 6.77 mg/mL | [13] |

| Viola ignobilis extract | Macrosiphum rosae | Oral Bioassay | LC50 | 0.87 mg/mL | [13] |

| Viola ignobilis extract | Aphis pistaciae | Oral Bioassay | LC50 | 0.61 mg/mL | [13] |

Note: IC50 (half maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values are measures of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Experimental Protocols

Cyclotide Extraction and Purification

This protocol outlines a general method for the extraction and purification of cyclotides from plant material, which can be adapted based on the specific plant species and target cyclotides.

Materials:

-

Fresh or dried plant material (e.g., leaves, roots)

-

Dichloromethane

-

Methanol

-

Deionized water

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

Protocol:

-

Extraction:

-

Homogenize the plant material in a 1:1 mixture of dichloromethane and methanol.[14]

-

Stir the mixture overnight at room temperature.

-

Filter the extract to remove solid plant debris.

-

Add deionized water to the filtrate to induce phase separation.

-

Collect the aqueous/methanolic phase containing the cyclotides.

-

Evaporate the methanol and lyophilize the aqueous extract to obtain a dry powder.[14]

-

-

Solid-Phase Extraction (SPE):

-

Re-dissolve the lyophilized extract in water with a small amount of acetonitrile.

-

Condition an SPE C18 cartridge with methanol followed by water.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with a low concentration of acetonitrile in water (e.g., 10-20%) to remove polar impurities.

-

Elute the cyclotides with a higher concentration of acetonitrile in water (e.g., 50-80%).[14]

-

-

RP-HPLC Purification:

-

Lyophilize the eluted fraction from the SPE.

-

Re-dissolve the sample in a minimal volume of the initial mobile phase for RP-HPLC.

-

Inject the sample onto a C18 RP-HPLC column.

-

Perform a linear gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[2]

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the fractions corresponding to the cyclotide peaks.

-

Confirm the identity and purity of the cyclotides in the collected fractions using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[7][15]

-

Lyophilize the purified cyclotide fractions.

-

Insecticidal Bioassay (Artificial Diet Feeding)

This protocol describes a method to assess the insecticidal activity of purified cyclotides using an artificial diet feeding assay.

Materials:

-

Insect larvae (e.g., Helicoverpa punctigera)

-

Artificial diet for the specific insect species

-

Purified cyclotide

-

Control substance (e.g., bovine serum albumin)

-

Multi-well plates or individual rearing containers

Protocol:

-

Diet Preparation:

-

Prepare the artificial diet according to the standard protocol for the target insect species.[9]

-

Incorporate the purified cyclotide into the diet at various concentrations (e.g., ranging from 0.1 to 10 µmol/g of diet).[2]

-

Prepare a control diet containing the control substance at a concentration equivalent to the highest cyclotide concentration.

-

-

Bioassay Setup:

-

Aliquot the prepared diets into individual wells of a multi-well plate or small rearing containers.

-

Place one neonate larva into each well/container.

-

Ensure a sufficient number of replicates for each treatment and the control (e.g., 20 larvae per group).[9]

-

-

Data Collection and Analysis:

-

Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).

-

Record larval mortality and weight gain at regular intervals (e.g., every 2 days for 16 days).[9]

-

Calculate the percentage of mortality and the average weight gain for each treatment group.

-

Determine the LC50 and/or growth inhibition (IC50) values for the tested cyclotide.

-

Anthelmintic Bioassay (Larval Development Assay)

This protocol outlines an in vitro method to evaluate the anthelmintic activity of cyclotides against nematode larvae.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

Purified cyclotide

-

Reference anthelmintic drug (e.g., ivermectin)

-

Culture medium for larval development

-

96-well microtiter plates

Protocol:

-

Assay Setup:

-

Prepare a suspension of nematode eggs in the culture medium.

-

Dispense the egg suspension into the wells of a 96-well plate.

-

Add the purified cyclotide to the wells at a range of concentrations.

-

Include a positive control with the reference anthelmintic drug and a negative control with the vehicle used to dissolve the cyclotide.

-

-

Incubation and Observation:

-

Incubate the plates under conditions that promote larval hatching and development (e.g., 27°C for 7 days).

-

After the incubation period, examine the wells under a microscope to determine the percentage of larvae that have developed to the third-stage (L3).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of larval development for each cyclotide concentration compared to the negative control.

-

Determine the IC50 value of the cyclotide.[16]

-

Signaling Pathways and Experimental Workflows

Cyclotide Biosynthesis Pathway

Cyclotides are ribosomally synthesized as larger precursor proteins that undergo a series of post-translational modifications to yield the mature, cyclic peptide.[1] The precursor protein typically contains an N-terminal endoplasmic reticulum (ER) signal peptide, a pro-domain, the mature cyclotide domain, and a C-terminal tail.[1] The processing is initiated by the cleavage of the signal peptide upon entry into the ER. Within the ER, protein disulfide isomerases (PDIs) catalyze the formation of the three characteristic disulfide bonds, which is crucial for the correct folding of the cyclotide domain into its native cystine knot structure. The folded precursor is then transported to the vacuole, where an asparaginyl endopeptidase (AEP) recognizes a specific C-terminal processing site (typically an Asn or Asp residue) of the cyclotide domain. The AEP then catalyzes both the cleavage of the C-terminal pro-peptide and the subsequent transpeptidation reaction that forms the cyclic backbone of the mature cyclotide.[1]

Caption: The biosynthetic pathway of cyclotides, from precursor protein to mature cyclotide.

Experimental Workflow for Cyclotide Research

The study of cyclotides typically follows a systematic workflow that begins with the collection of plant material and culminates in the characterization of the biological activities of purified cyclotides.

Caption: A typical experimental workflow for the isolation, characterization, and bioactivity assessment of cyclotides.

Conclusion

Cyclotides are a vital component of the chemical defense arsenal of many plant species. Their unique cyclic cystine knot structure provides exceptional stability, allowing them to persist in the environment and effectively deter herbivores and pathogens. The primary mechanism of action, membrane disruption, is a broad-spectrum defense strategy that is effective against a wide range of organisms. The detailed understanding of their biosynthesis and the development of robust experimental protocols for their study are paving the way for their potential application as novel biopesticides and as scaffolds for the development of new therapeutic agents. Further research into the vast diversity of cyclotides in the plant kingdom is likely to uncover new molecules with even greater potential for agricultural and pharmaceutical applications.

References

- 1. A liquid chromatography-electrospray ionization-mass spectrometry method for quantification of cyclotides in plants avoiding sorption during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for measuring the stability and cytotoxicity of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anthelmintic activity of the cyclotides: natural variants with enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of cyclotide-producing plants on the development and life history parameters of Leipothrix violarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. healthbiotechpharm.org [healthbiotechpharm.org]

- 15. ias.ac.in [ias.ac.in]

- 16. 2024.sci-hub.box [2024.sci-hub.box]

The Expanding Therapeutic Frontier of Cyclic Peptide Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides are increasingly recognized as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their unique structural and physicochemical properties offer advantages in targeting challenging disease pathways, including those previously considered "undruggable." This technical guide provides an in-depth exploration of the core principles, experimental evaluation, and therapeutic applications of cyclic peptide scaffolds.

Core Advantages of Cyclic Peptide Scaffolds

Cyclization confers several key advantages to peptides as therapeutic candidates compared to their linear counterparts.[1][2][3] These benefits stem from the constrained conformational flexibility imposed by the cyclic structure.

-

Enhanced Metabolic Stability: Linear peptides are often susceptible to rapid degradation by proteases in the body. Cyclization protects the peptide backbone from exopeptidases and can sterically hinder access by endopeptidases, leading to a significantly longer in vivo half-life.[1][4][5]

-